molecular formula C15H24BClFNO3 B1434698 (4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride CAS No. 1704121-98-1

(4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride

Cat. No. B1434698
CAS RN: 1704121-98-1
M. Wt: 331.6 g/mol
InChI Key: LONRDIUYHINAJB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For a similar compound, “4-(3-(Dimethylamino)propoxy)phenylboronic acid Hydrochloride”, the InChI code is 1S/C11H18BNO3.ClH/c1-13(2)8-3-9-16-11-6-4-10(5-7-11)12(14)15;/h4-7,14-15H,3,8-9H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular formula, molecular weight, and other characteristics. For a similar compound, “4-(3-(Dimethylamino)propoxy)phenylboronic acid Hydrochloride”, the molecular weight is 259.54 . For “3-Fluoro-4-propoxyphenylboronic acid”, the density is 1.2±0.1 g/cm3, boiling point is 339.5±52.0 °C at 760 mmHg, and vapour pressure is 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Organic Synthesis: Suzuki-Miyaura Cross-Coupling

“(4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride”: is a boronic acid derivative, which is a pivotal reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is instrumental in forming carbon-carbon bonds, a fundamental step in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials.

Enzyme Inhibition: Serine Protease Inhibitors

Boronic acids are known to act as inhibitors for serine proteases . These enzymes are involved in numerous physiological processes, and their dysregulation is associated with diseases such as cancer and inflammation. The subject compound could be used to develop new inhibitors that can modulate the activity of these enzymes.

Boron Neutron Capture Therapy (BNCT)

Boron compounds, including certain boronic acids, are used in BNCT, a binary cancer treatment . The compound under study may have potential as a carrier molecule for boron in this therapy, which targets tumor cells selectively.

Pharmaceutical Intermediates

The compound is likely to serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its boronic acid moiety can react with various organic substrates, enabling the creation of a wide range of pharmaceuticals .

Molecular Docking Studies

Molecular docking studies are essential for drug discovery and development. Boronic acids can be docked with proteins to study their binding affinities. This compound, with its unique structure, could be used to investigate interactions with anti-apoptotic proteins, which play a role in cancer progression .

Safety and Hazards

The safety data sheet for a similar compound, “Phenylboronic acid”, indicates that it is harmful if swallowed . Always refer to the specific safety data sheet for the exact compound for accurate safety and hazard information.

properties

IUPAC Name

[4-[3-(cyclohexylamino)propoxy]-3-fluorophenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BFNO3.ClH/c17-14-11-12(16(19)20)7-8-15(14)21-10-4-9-18-13-5-2-1-3-6-13;/h7-8,11,13,18-20H,1-6,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONRDIUYHINAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCNC2CCCCC2)F)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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